
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Descripción
2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring linked via an acetamide group to a 4-formylphenoxy moiety. This compound serves as a key intermediate in the synthesis of multitarget-directed hybrid drugs, particularly in reactions involving malononitrile and active methylene reagents (e.g., dimedone, 4-hydroxycoumarin) to generate chromene and pyrano[2,3-c]pyrazole derivatives . Its structure is characterized by spectroscopic data (IR, $^1$H NMR, $^{13}$C NMR) and elemental analysis, confirming the presence of the formyl group (C=O stretch at ~1680 cm$^{-1}$) and the thiazole-acetamide linkage .
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-7-9-1-3-10(4-2-9)17-8-11(16)14-12-13-5-6-18-12/h1-7H,8H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHVNKPNQEZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586222 | |
Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215503-93-8 | |
Record name | 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
The compound 2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, along with structure-activity relationship (SAR) insights and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring linked to a phenoxyacetamide moiety. The synthesis typically involves the condensation of 4-formylphenol with thiazole derivatives, followed by acylation processes. Recent studies have emphasized eco-friendly synthetic methods using recyclable catalysts to enhance yield and reduce environmental impact .
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines. The compound exhibits significant cytotoxic effects, with IC50 values indicating potent activity against specific lines such as MCF7 (breast cancer) and A549 (lung cancer).
Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against MCF7 cells, it was found that the treatment led to a reduction in cell viability with an IC50 value of approximately 12 µg/mL. Mechanistic studies revealed that the compound induced apoptosis by downregulating key survival proteins such as Survivin and AKT1 .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF7 | 12 | Induction of apoptosis |
A549 | 15 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
Research conducted on the antibacterial potential of thiazole derivatives indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established at 32 µg/mL for both strains, suggesting strong antibacterial activity .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound. Thiazole derivatives are known for their potential in treating seizures.
Case Study: Anticonvulsant Properties
In preclinical trials, this compound demonstrated significant anticonvulsant effects in animal models. The median effective dose (ED50) was found to be substantially lower than standard treatments, indicating its potential as a new therapeutic agent for epilepsy .
Table 3: Anticonvulsant Activity of this compound
Model | ED50 (mg/kg) |
---|---|
MES Model | 24.38 |
PTZ Model | 88.23 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. SAR studies have indicated that substitutions on the phenyl ring significantly affect potency. For instance, electron-withdrawing groups enhance anticancer activity while specific substitutions improve anticonvulsant properties .
Comparación Con Compuestos Similares
Physicochemical Properties
Melting Points and Stability :
- 2-(4-Formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Not explicitly reported, but analogs like 3d (N-(4-chlorophenyl) variant) exhibit a melting point of 140°C .
- N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide : Higher melting point (>300°C) due to extended aromaticity .
- 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide: Lower solubility in polar solvents due to halogenated and hydrophobic substituents .
Spectroscopic Data :
Anticancer Activity :
- This compound: No direct data, but its derivatives (e.g., triazinoquinazoline hybrids) show potent activity against colon cancer (GI$_{50}$ 0.25–5.01 μM) .
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14): Moderate activity linked to chloro-fluorophenyl substitution enhancing DNA intercalation .
Enzyme Inhibition :
- COX/LOX Inhibition : Thiazole derivatives with hydroxy-methoxyphenyl groups (e.g., compound 6a) exhibit dual COX-1/COX-2 inhibition (IC$_{50}$ ~9 mM), whereas the formyl group in the parent compound may favor selective interactions due to electrophilic reactivity .
- SIRT2 Inhibition : Analog SirReal2 (with pyrimidine-thioacetamide) shows strong SIRT2 binding (K$_d$ 0.15 μM), suggesting that bulkier substituents on the thiazole ring enhance target affinity .
Antioxidant Activity :
Crystallographic and Molecular Interactions
- Crystal Packing : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form inversion dimers via N–H⋯N hydrogen bonds (R$_2^2$(8) motif), while the formyl group in the parent compound may disrupt such packing due to steric effects .
- Docking Studies: The formyl group in this compound could participate in hydrogen bonding with enzyme active sites (e.g., 15-LOX), as seen in compound 5a’s hydrophobic interactions .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-formylphenoxy)-N-(1,3-thiazol-2-yl)acetamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 4-formylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form 2-(4-formylphenoxy)acetyl chloride.
- Step 2: Couple the intermediate with 2-aminothiazole via nucleophilic acyl substitution in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 12–24 hours .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Confirm the presence of the formyl proton (δ ~9.8–10.0 ppm) and thiazole ring protons (δ ~7.2–7.5 ppm). The acetamide carbonyl (C=O) appears at δ ~168–170 ppm in 13C NMR .
- FT-IR: Validate the formyl group (C=O stretch at ~1700 cm⁻¹) and amide N–H stretch (~3300 cm⁻¹) .
- Elemental Analysis: Ensure C, H, N, and S content matches theoretical values within ±0.3% .
Advanced: How can computational modeling guide reaction optimization for this compound?
Answer:
- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers in key steps (e.g., acylation or cyclization) .
- Solvent/Catalyst Screening: Apply COSMO-RS simulations to predict solvent effects on reaction yield. For example, DCM may favor faster coupling compared to THF due to lower polarity .
- Machine Learning: Train models on existing thiazole-acetamide syntheses to predict optimal molar ratios (e.g., 1.2:1 thiazole:acetyl chloride) and reaction times .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer: Contradictions often arise from assay variability. Mitigate this by:
- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Dose-Response Curves: Establish EC₅₀ values across multiple replicates to confirm potency thresholds .
- Target Validation: Perform molecular docking (e.g., AutoDock Vina) to verify binding to proposed targets (e.g., cyclooxygenase-2). Compare results with analogs like 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide, which showed COX-2 inhibition (IC₅₀ = 1.2 µM) .
Advanced: How does molecular geometry influence bioactivity?
Answer:
- Crystal Structure Analysis: X-ray diffraction of analogs (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) reveals planar amide bonds and dihedral angles (<10°) between the phenoxy and thiazole rings, promoting π-π stacking with protein targets .
- Docking Studies: The formyl group at the 4-position may form hydrogen bonds with residues like Arg120 in COX-2, enhancing binding affinity. Modulating substituents (e.g., replacing formyl with nitro groups) can alter binding modes .
Advanced: What strategies improve the pharmacokinetic profile of derivatives?
Answer:
- Bioisosteric Replacement: Substitute the formyl group with a methylsulfonyl group to enhance solubility (clogP reduction from 2.1 to 1.6) while retaining hydrogen-bonding capacity .
- Pro-drug Design: Introduce ester moieties (e.g., ethyl acetate) at the phenoxy group to improve oral bioavailability, with enzymatic cleavage in vivo .
- QSAR Modeling: Use 3D-QSAR (Comparative Molecular Field Analysis) to correlate substituent electronegativity (e.g., para-substituents on the phenyl ring) with metabolic stability .
Basic: What are common impurities during synthesis, and how are they controlled?
Answer:
- Unreacted 2-Aminothiazole: Detectable via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Remove by washing with dilute HCl (pH 3–4) .
- Di-acylated Byproducts: Formed under excess acetyl chloride. Monitor by LC-MS (m/z = [M+58]+) and optimize stoichiometry .
- Oxidation of Formyl Group: Prevent by conducting reactions under inert atmosphere (N₂/Ar) and storing intermediates at –20°C .
Advanced: How can in vitro and in vivo models be optimized for activity studies?
Answer:
- In Vitro: Use 3D tumor spheroids (e.g., MCF-7) to mimic tumor microenvironments. Compare IC₅₀ values between 2D (flat monolayer) and 3D models to assess penetration efficacy .
- In Vivo: Administer derivatives at 10–50 mg/kg (oral) in BALB/c mice with xenograft tumors. Track tumor volume reduction over 21 days and correlate with plasma concentrations (HPLC-MS/MS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.